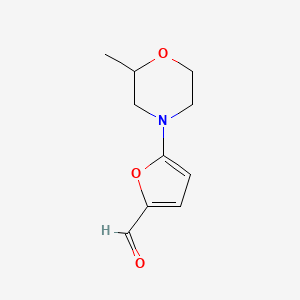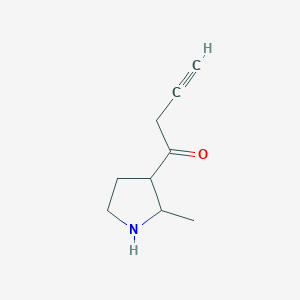![molecular formula C9H9N3O3S B13237903 Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile under acidic conditions . This reaction leads to the formation of the thienopyrimidine ring system through a series of nucleophilic additions and cyclizations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates share a similar core structure and exhibit comparable biological activities.
Thiophene Derivatives: Thiophene-based compounds, like ethyl 2-amino-4-phenylthiophene-3-carboxylate, also show diverse biological activities.
Uniqueness
Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C9H9N3O3S |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
ethyl 2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-15-8(14)4-3-16-7-5(4)6(13)11-9(10)12-7/h3H,2H2,1H3,(H3,10,11,12,13) |
Clé InChI |
QZFBLXVMPPWOTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)

![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)





![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)
![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)


![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
